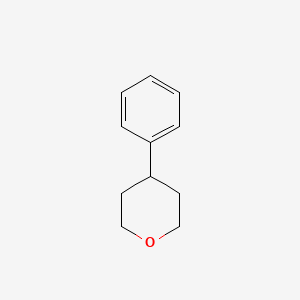

4-phenyltetrahydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZSVWXPXFCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174675 | |

| Record name | Pyran, 4-phenyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-52-2 | |

| Record name | Pyran, 4-phenyltetrahydro-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyran, 4-phenyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenyltetrahydro 2h Pyran and Its Derivatives

Catalytic Asymmetric Synthesis Approaches

The demand for enantiomerically pure compounds has driven the development of various catalytic asymmetric methods to access chiral 4-phenyltetrahydro-2H-pyran derivatives. These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, yielding products with high enantiomeric and diastereomeric purity.

Rhodium-Catalyzed Enantioselective 1,4-Addition Reactions

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds stands as a powerful tool for the synthesis of chiral 4-aryl-substituted lactones, which are direct precursors to 4-phenyltetrahydro-2H-pyrans. clockss.org The reaction involves the addition of a phenyl group to the β-position of a pyran-2-one scaffold.

A highly active rhodium catalyst system utilizing an electron-poor diphosphine ligand, such as MeO-F12-BIPHEP, has been shown to be exceptionally efficient for the 1,4-addition of phenylboronic acid to 5,6-dihydro-2H-pyran-2-one. clockss.org This method provides the corresponding (R)-4-phenyltetrahydro-2H-pyran-2-one in high yield and excellent enantioselectivity, even at room temperature and with low catalyst loading. clockss.org The use of chiral diene ligands in combination with rhodium complexes has also proven effective. clockss.org Furthermore, rhodium-BINAP complexes can catalyze the 1,4-conjugate addition of arylzinc chlorides to N-Boc-4-pyridone, affording dihydropyridone intermediates that can be further elaborated to tetrahydropyran (B127337) systems. nih.gov

Mechanistic studies suggest that the catalytic cycle for rhodium-catalyzed 1,4-additions to nitroalkenes, another class of suitable substrates, involves a rate-limiting step that can be influenced by additives like water. rsc.org These reactions can be performed under both homogeneous and heterogeneous conditions, offering flexibility in process development. rsc.org

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition for 4-Aryl-δ-lactone Synthesis clockss.org

| Entry | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Ph-B(OH)₂ | (R)-MeO-F12-BIPHEP | 1 | 20 | 1 | 98 | >99 |

| 2 | 4-CF₃-C₆H₄-B(OH)₂ | (R)-MeO-F12-BIPHEP | 1 | 20 | 1 | 90 | >99 |

| 3 | Ph-B(OH)₂ | (R)-BINAP | 3 | 100 | 18 | 95 | 97 |

Organocatalytic Domino Reactions: Michael–Hemiacetalization Sequences

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. For the construction of tetrahydropyran rings, domino (or cascade) reactions that form multiple bonds in a single pot operation are particularly attractive. A prominent example is the Michael–hemiacetalization sequence.

An efficient diastereo- and enantioselective synthesis of polyfunctionalized dihydro- and tetrahydropyrans has been developed using a square amide-derived organocatalyst. d-nb.info This catalyst promotes the domino Michael–hemiacetalization reaction between α-hydroxymethyl nitroalkenes, such as (E)-2-nitro-3-phenylprop-2-en-1-ol, and 1,3-dicarbonyl compounds. d-nb.info The reaction proceeds through a one-pot procedure where the intermediate tetrahydropyranol can be dehydrated to furnish the corresponding dihydropyran or further reduced to the saturated tetrahydropyran. d-nb.info This methodology allows for the creation of multiple contiguous stereocenters with high control. d-nb.info Bifunctional catalysts, such as quinine-derived squaramides, have also been employed in Michael/Henry/ketalization cascades to build highly substituted tetrahydropyrans. smolecule.com

Table 2: Organocatalytic Domino Michael–Hemiacetalization for Dihydropyran Synthesis d-nb.info

| Entry | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | de (%) | ee (%) |

| 1 | Square Amide E | (E)-2-nitro-3-phenylprop-2-en-1-ol | Methyl 3-oxobutanoate | 91 | 94 | 99 |

| 2 | Thiourea (B124793) A | (E)-2-nitro-3-phenylprop-2-en-1-ol | Methyl 3-oxobutanoate | 85 | 80 | 88 |

| 3 | Thiourea B | (E)-2-nitro-3-phenylprop-2-en-1-ol | Methyl 3-oxobutanoate | 65 | 70 | 85 |

Transition Metal-Mediated Cyclization Strategies

A variety of transition metals mediate the cyclization of acyclic precursors to form the tetrahydropyran ring. These reactions often proceed through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly.

One notable method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative carbon–hydrogen bond cleavage of allylic ethers. pitt.edu The resulting α,β-unsaturated oxocarbenium ion can be captured by an appended nucleophile to stereoselectively generate cis-2,6-disubstituted tetrahydropyrones. pitt.edu Other transition metals, including manganese, copper, iron, and samarium, have been utilized to mediate radical cyclization reactions, providing pathways to complex heterocyclic molecules from simple starting materials. thieme-connect.de These methods are advantageous as they often proceed under mild conditions and tolerate a wide range of functional groups. thieme-connect.de

Chemoenzymatic and Biocatalytic Preparations of Stereoisomers

Enzymes offer unparalleled selectivity in asymmetric synthesis. Chemoenzymatic and biocatalytic approaches have been successfully applied to the preparation of enantiomerically enriched stereoisomers of this compound and its analogues.

For instance, baker's yeast has been used for the enantiospecific reduction of unsaturated precursors to yield chiral diols, which can then be cyclized to form specific stereoisomers of substituted tetrahydropyrans like Doremox®, an analogue of rose oxide. researchgate.net Lipases and esterases are also widely used for the kinetic resolution of racemic alcohols or esters that are precursors to the tetrahydropyran ring. researchgate.net Pig liver esterase (PLE), for example, can selectively hydrolyze one enantiomer of a 3-substituted glutarate diester, providing a chiral half-ester that can be further transformed into optically active δ-lactones. acs.org Directed evolution has expanded the repertoire of enzymes, such as P450 variants, to function as carbene transferases, enabling the synthesis of diverse lactones from diazo precursors. caltech.edu

Table 3: Biocatalytic Preparation of Chiral Lactone Precursors

| Enzyme | Substrate | Reaction Type | Product ee (%) | Reference |

| P411-LAS-5249 | Diazo acetate (B1210297) & Styrene | Carbene Transfer | 93 | caltech.edu |

| Baker's Yeast | (E)-4-phenylbut-3-en-1-ol precursor | Reduction | >99 | researchgate.net |

| Pig Liver Esterase | Dimethyl 3-phenylglutarate | Hydrolysis | >95 | acs.org |

Multicomponent Reaction Strategies for Pyran Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. Several MCRs have been developed for the synthesis of the pyran core. mdpi.com

These one-pot methodologies often employ sustainable and reusable catalysts under green reaction conditions. mdpi.com For example, the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound can be catalyzed by various agents, including ionic liquids or dodecyl benzenesulfonic acid (DBSA) in a microemulsion system, to produce highly substituted 4H-pyrans. mdpi.comscielo.br These can subsequently be hydrogenated to the corresponding tetrahydropyran derivatives. The mechanism typically involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com

Prins Cyclization in Tetrahydropyran Synthesis

The Prins cyclization is a classic and widely utilized method for constructing the tetrahydropyran ring. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds via an oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene.

This method is a primary route for synthesizing 4-substituted tetrahydropyrans. For example, the reaction of benzaldehyde (B42025) with a suitable homoallylic alcohol under acidic catalysis (e.g., trifluoroacetic acid, FeCl₃) can yield this compound derivatives. acs.org A variation, the silyl-Prins cyclization, utilizes vinylsilyl alcohols and can be directed by the choice of Lewis acid to produce different stereoisomers. uva.esacs.orgnih.gov The reaction conditions, including the choice of acid catalyst and temperature, can be tuned to control the yield and stereoselectivity of the cyclization.

Acid-Catalyzed Prins Reactions

The Prins reaction, involving the acid-catalyzed addition of an aldehyde to an alkene, is a cornerstone for the synthesis of tetrahydropyran rings. ethernet.edu.et This reaction typically proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes cyclization with a tethered alkene. Various acid catalysts, including both Lewis acids and Brønsted acids, have been employed to facilitate this transformation.

Research has shown that catalysts like iron(III) chloride (FeCl₃), indium(III) chloride (InCl₃), and niobium(V) chloride (NbCl₅) are effective in promoting Prins cyclizations to form 4-substituted tetrahydropyrans. ethernet.edu.etnsf.gov For instance, the reaction between homoallylic alcohols and aldehydes in the presence of a catalytic amount of FeCl₃ under mild conditions can exclusively generate 4-hydroxytetrahydropyrans. nsf.gov Heterogeneous catalysts, such as modified zeolites and mesoporous materials like Ce-MCM-41, have also been successfully utilized, offering advantages in catalyst recovery and reuse. acs.org The choice of Lewis acid can also influence the reaction pathway; studies on silyl-Prins cyclizations have demonstrated that switching the Lewis acid can alter the products formed. beilstein-journals.org

Table 1: Comparison of Acid Catalysts in Prins Cyclization for Tetrahydropyran Synthesis

| Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| FeCl₃ | Homoallylic alcohols, Aldehydes | High OH-selectivity, Mild conditions, Excellent stereocontrol | nsf.gov |

| InCl₃ | Homoallylic alcohols, Aldehydes | Good for polysubstituted THPs | ethernet.edu.et |

| NbCl₅ | Homoallylic alcohols, Aldehydes | Rapid and efficient for 4-chlorotetrahydropyrans | ethernet.edu.et |

| Zeolites/MCM-41 | Isopulegol, Benzaldehyde | Heterogeneous, Reusable, Good selectivity | acs.org |

Stereoselective Control in Prins Cyclization Pathways

Achieving high stereoselectivity is a critical challenge in the synthesis of substituted tetrahydropyrans. The Prins cyclization offers several points for stereochemical control. The geometry of the oxocarbenium ion intermediate and the trajectory of the subsequent nucleophilic attack by the alkene dictate the stereochemistry of the final product.

A significant advancement is the use of FeCl₃ as a catalyst in a completely OH-selective Prins cyclization. This method provides access to 4-hydroxytetrahydropyrans with exceptional levels of stereoselectivity, achieving diastereomeric ratios (dr) up to >99:1. nsf.gov The reaction mechanism is believed to proceed via a chair-like transition state where the substituents adopt equatorial positions to minimize steric hindrance, leading to the highly selective formation of the all-cis isomer. This high degree of stereocontrol has been demonstrated across a broad range of aldehyde and homoallylic alcohol substrates. nsf.gov Furthermore, enantioselective variants have been developed; the catalytic asymmetric Prins reaction, using chiral catalysts, can produce tetrahydropyran derivatives with high enantiomeric excess. ethernet.edu.et For example, a one-pot sequential proline-catalyzed α-amination of an aldehyde, followed by a BF₃·OEt₂-mediated Prins cyclization, affords highly functionalized tetrahydropyrans with high diastereoselectivity. semanticscholar.org

Table 2: Examples of Stereoselective Prins Cyclization for 4-OH-Tetrahydropyran Synthesis

| Aldehyde Substrate | Homoallylic Alcohol Substrate | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (E)-1-phenylpent-3-en-1-ol | >99:1 | 99.5:0.5 | nsf.gov |

| 4-Nitrobenzaldehyde | (E)-1-phenylpent-3-en-1-ol | >99:1 | 99.5:0.5 | nsf.gov |

Regioselective Functionalization and Derivatization Strategies

Beyond the initial construction of the pyran ring, its subsequent functionalization is key to creating diverse molecular architectures. Regioselective methods allow for the precise introduction of substituents at specific positions on the this compound core.

Alpha-Lithiation and Subsequent Electrophilic Functionalization

The functionalization of the tetrahydropyran ring at the C2 position (alpha to the oxygen atom) via deprotonation to form an organolithium intermediate, followed by quenching with an electrophile, is a powerful synthetic strategy. However, based on the reviewed scientific literature, specific examples and established protocols for the alpha-lithiation of this compound are not well-documented. While analogous transformations are known for other heterocyclic systems like azetidines and piperazines, a detailed methodology for this specific substrate cannot be presented. researchgate.net This indicates a potential area for future research in developing C-H functionalization methods specific to this pyran scaffold.

Strategies for Constructing Substituted this compound Derivatives

A variety of synthetic strategies beyond the standard Prins reaction have been developed to construct the substituted tetrahydropyran framework. These methods often involve cascade reactions that build complexity in a single step.

Organocatalytic Cascade Reactions: An enantioselective cascade reaction between α,β-unsaturated carbonyls and malonic half-thioesters, catalyzed by a chiral squaramide catalyst, yields (4S,6S)-4-phenyl-6-(phenylthio)tetrahydro-2H-pyran-2-one with high yield and enantioselectivity (up to 99% ee). This Michael-cyclization cascade provides a rapid route to chiral δ-lactones, which are oxidized analogs of the THP ring.

Proline-Catalyzed Sequential Reactions: A one-pot method involving the L-proline catalyzed α-amination of aldehydes, followed by a BF₃·OEt₂-mediated cyclization with homoallylic alcohols, produces highly substituted 4-amino-tetrahydropyrans with excellent diastereoselectivity. semanticscholar.org

Metal-Catalyzed Dimerization: A silver(I)-catalyzed dimerization of cinnamyl ethers has been shown to produce substituted 2,4-diphenyltetrahydro-2H-pyran derivatives diastereoselectively. mdpi.com

Palladium-Catalyzed Allylic Alkylation: The enantioselective palladium-catalyzed α-allylation of lactones, including tetrahydropyran-2-one derivatives, using chiral phosphine (B1218219) ligands such as (R)-DM-BINAP, serves as a powerful tool for introducing stereocenters adjacent to the ring oxygen. ualberta.ca

Stereochemical Control in Synthesis: Enantioselective and Diastereoselective Approaches

The control of stereochemistry is paramount in modern synthesis, and numerous approaches have been applied to the preparation of chiral, non-racemic this compound derivatives. These methods can be broadly categorized as catalyst-controlled, substrate-controlled, or involve the resolution of racemic mixtures.

Enantioselective Catalysis: Asymmetric catalysis is a premier strategy for setting stereocenters. The FeCl₃-catalyzed Prins cyclization can be rendered enantioselective, affording products with high enantiomeric ratios. nsf.gov Organocatalysis has also proven highly effective; for instance, chiral bifunctional squaramide or thiourea catalysts can mediate Michael-addition-cyclization cascades to produce δ-lactones with excellent enantiopurity. Furthermore, palladium-catalyzed asymmetric allylic alkylation using chiral ligands enables the enantioselective functionalization of pre-existing pyran rings. ualberta.ca

Biocatalysis and Enzymatic Resolutions: Enzymes offer an environmentally benign and highly selective means of accessing enantiopure compounds. The enzymatic resolution of racemic this compound-2-one using esterases has been reported to selectively hydrolyze one enantiomer, leaving the other (e.g., (R)-4-phenyltetrahydro-2H-pyran-2-one) in high optical purity. In a different biocatalytic approach, the enantiospecific reduction of unsaturated precursors using baker's yeast has been used to prepare all four stereoisomers of a related 4-methyl-2-phenyl-tetrahydro-2H-pyran derivative.

Chiral Reagents and Auxiliaries: Stereoselective reductions of keto-functionalized pyran precursors using chiral reducing agents, such as those derived from CBS-oxazaborolidine, can produce hydroxylated derivatives with high enantiomeric excess.

These diverse strategies provide a robust toolbox for the synthesis of specific stereoisomers of this compound and its derivatives, enabling detailed investigation of their structure-activity relationships in various chemical and biological contexts.

Conformational Analysis and Stereochemical Investigations

Theoretical Computational Methodologies for Conformational Landscapes

Computational chemistry provides powerful tools for mapping the potential energy surface of flexible molecules like 4-phenyltetrahydro-2H-pyran. These methods allow for the identification of stable conformers and the quantification of their relative energies.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and geometry of molecules. DFT calculations have been instrumental in modeling the conformational behavior of the tetrahydropyran (B127337) ring and its derivatives. Studies on various substituted tetrahydropyrans consistently show that the ring predominantly adopts a chair conformation, which minimizes torsional and angle strain.

For the tetrahydropyran-2-yl radical, DFT calculations identified several possible ring conformers, including the chair (4C1, 1C4), boat (B2,5), and half-chair (4H3) forms. These calculations revealed that the parent radical exists as an equilibrium mixture of the 4C1 and 1C4 chair conformers. cas.cz The introduction of substituents, such as a phenyl group, significantly influences the equilibrium. For oxocarbenium ions derived from tetrahydropyran, DFT calculations (at the B3LYP/6-31G* level) have been used to determine the relative energies of different conformers, confirming that electrostatic and stereoelectronic effects dictate the preference for pseudoaxial or pseudoequatorial orientations of substituents. nih.gov In studies of N-acyliminium ions with substituents on the heterocyclic ring, DFT calculations successfully predicted the more stable conformations, which were later confirmed by experimental analysis. beilstein-journals.org

Table 1: Selected DFT Studies on the Conformational Preferences of Tetrahydropyran Derivatives

| Compound Type | DFT Method | Key Findings | Reference |

|---|---|---|---|

| Tetrahydropyran-2-yl Radicals | Not Specified | Exists as an equilibrium of 4C1 and 1C4 chair conformers. Substituents force a preference for a specific chair form. | cas.cz |

| Tetrahydropyran Oxocarbenium Ions | B3LYP/6-31G* | Electrostatic interactions stabilize pseudoaxial conformations of alkoxy substituents. | nih.gov |

| Substituted N-Acyliminium Ions | B3LYP/6-31G(d) | Calculated ΔG values for pseudo-equatorial and pseudo-axial conformations were consistent with experimental results. | beilstein-journals.org |

While DFT is a powerful tool, molecular mechanics (MM) offers a faster computational method for exploring the conformational space, particularly for large molecules. fiveable.me MM methods are useful for generating a broad range of possible conformers and estimating their relative energies. For more precise energy calculations, higher-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are employed.

High-accuracy computations at the CCSD(T) complete basis set (CBS) limit have been performed on substituted tetrahydropyrans to determine their intrinsic conformational preferences. acs.org These studies provide benchmark energy differences between axial and equatorial conformers. For instance, in 2-substituted tetrahydropyrans, the preference for the axial or equatorial position is heavily influenced by the anomeric effect, where stereoelectronic interactions involving the ring oxygen's lone pairs can stabilize the axial conformer. For 2-methyltetrahydropyran, the equatorial conformer is favored by 2.83 kcal/mol, whereas for 2-fluorotetrahydropyran, the axial conformer is favored (a positive ΔEax-eq value of 2.45 kcal/mol), showcasing a strong anomeric effect. acs.org These high-level calculations provide a fundamental understanding of the forces governing conformational equilibrium in the tetrahydropyran ring system.

Table 2: Calculated Axial-Equatorial Energy Differences (ΔE) for 2-Substituted Tetrahydropyrans at the CCSD(T) CBS Limit

| Substituent (at C-2) | ΔE (kcal/mol) | Favored Conformer | Reference |

|---|---|---|---|

| Methyl (CH₃) | -2.83 | Equatorial | acs.org |

| Fluoro (F) | +2.45 | Axial | acs.org |

| Methoxy (OCH₃) | +1.27 | Axial | acs.org |

| Hydroxy (OH) | +0.86 | Axial | acs.org |

A negative value indicates the equatorial conformer is more stable, while a positive value indicates the axial conformer is more stable.

Experimental Techniques for Conformational Elucidation

Experimental methods are crucial for validating the predictions of computational models and providing direct evidence of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural analysis in solution. At room temperature, the chair-to-chair ring inversion of tetrahydropyran is typically fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this inversion process can be slowed down, allowing for the observation of distinct signals for the individual axial and equatorial conformers.

Low-temperature NMR studies have been successfully applied to various heterocyclic systems to "freeze out" the conformational equilibrium. beilstein-journals.orgmdpi.com For example, in a study of 3-Methyl-3-silatetrahydropyran, LT 1H and 13C NMR spectroscopy at 103 K resolved the signals for the axial and equatorial conformers, allowing for the determination of their equilibrium ratio in solution (35:65, ax:eq). nih.gov The energy barrier for ring inversion can also be determined by analyzing the coalescence temperature of the NMR signals. mdpi.comresearchgate.net For the phenyl group in certain environments, low-temperature solid-state NMR has been used to study the dynamics of its 180° flips, revealing activation energies for the process. nih.gov

Gas Electron Diffraction (GED) is an experimental method used to determine the molecular structure of compounds in the gas phase, free from intermolecular forces present in solution or the solid state. nih.gov The technique involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern to determine bond lengths, angles, and conformational compositions.

X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the atomic positions can be generated, revealing the specific conformation adopted in the crystal lattice.

Crystallographic data for derivatives of this compound confirm the prevalence of the chair conformation for the tetrahydropyran ring in the solid state. For example, the crystal structure of 2-(4-Nitrophenyl)-6-phenyltetrahydropyran-4-one has been determined, providing precise bond lengths and angles for a system containing both a phenyl group and a tetrahydropyran ring. researchgate.netiucr.org Although crystal packing forces can influence the observed conformation, X-ray data offers a precise snapshot that is invaluable for validating computational models and understanding intermolecular interactions. researchgate.net

Table 3: Crystal Data for 2-(4-Nitrophenyl)-6-phenyltetrahydropyran-4-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₇H₁₅NO₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.2600 (9) | researchgate.net |

| b (Å) | 12.8916 (13) | researchgate.net |

| c (Å) | 12.7775 (13) | researchgate.net |

| β (°) | 107.687 (2) | researchgate.net |

| Volume (ų) | 1453.2 (3) | researchgate.net |

Intramolecular Interactions and Conformational Preferences

The stability of the predominant conformation of this compound is not merely a result of avoiding steric clashes but is also fine-tuned by a network of weaker intramolecular interactions.

Non-Classical Hydrogen Bonding (e.g., C-H···O interactions)

Beyond classical hydrogen bonds, weaker interactions known as non-classical hydrogen bonds (NCHBs) can play a significant role in molecular stereomechanics. oregonstate.edursc.org Specifically, C-H···O interactions, where a carbon-hydrogen bond acts as a hydrogen donor to an oxygen acceptor, are recognized as a key stereocontrolling element in many organic systems. oregonstate.edursc.org Although weaker than conventional hydrogen bonds, with interaction energies typically ranging from -0.5 to -3.7 kcal/mol, they provide sufficient stabilization to influence conformational equilibria and reaction selectivity. oregonstate.edu

Table 1: General Properties of C-H···O Non-Classical Hydrogen Bonds

| Property | Description | Typical Value / Characteristic | Reference |

|---|---|---|---|

| Interaction Energy | The stabilization energy gained from the interaction. | -0.5 to -3.7 kcal/mol | oregonstate.edu |

| Donor Bond | The hydrogen bond donor. | C-H (sp³, sp², or sp hybridized) | oregonstate.edu |

| Acceptor | The hydrogen bond acceptor. | Oxygen (lone pair bearing) | oregonstate.edu |

| Significance | Can act as a key stereocontrolling element in chemical reactions and conformations. | Influences molecular architecture and stability | rsc.orgosdd.net |

Steric and Stereoelectronic Effects on Ring Conformation

The conformation of the this compound ring is overwhelmingly dictated by the interplay of steric and stereoelectronic effects.

The tetrahydropyran ring, analogous to cyclohexane, adopts a chair conformation as its most stable geometry to minimize angle and torsional strain. The primary factor governing the orientation of the substituent at the C4 position is steric hindrance. The bulky phenyl group demonstrates a strong preference for the equatorial position. This orientation minimizes destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions, a repulsive force that would be significant if the phenyl group were in the axial position. ualberta.cantu.edu.sg

Stereoelectronic effects are geometric constraints that arise from orbital interactions. wikipedia.org A prominent stereoelectronic effect in tetrahydropyran derivatives is the anomeric effect, which describes the tendency for electronegative substituents on the anomeric carbon (the carbon adjacent to the ring oxygen, C2 or C6) to prefer an axial orientation. wikipedia.org This preference is explained by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the axial C-X bond. wikipedia.orgwikipedia.org However, in this compound, the phenyl group is at the C4 position and is therefore not subject to the anomeric effect. Consequently, its conformational preference is determined almost exclusively by the larger steric factors.

Table 2: Comparison of Dominant Conformational Effects

| Effect | Relevance to this compound | Outcome | Reference |

|---|---|---|---|

| Steric Hindrance | The bulky phenyl group at C4 creates significant 1,3-diaxial strain in the axial position. | Strong preference for the equatorial position of the phenyl group. | ualberta.cantu.edu.sg |

| Anomeric Effect | A stereoelectronic effect relevant for substituents at the anomeric carbon (C2/C6). | Not applicable, as the phenyl group is at the C4 position. | wikipedia.org |

Dynamic Stereochemistry and Conformational Interconversion Barriers

The six-membered tetrahydropyran ring is not static but exists in a state of dynamic equilibrium. At room temperature, it undergoes a rapid process of ring inversion, often referred to as a chair-chair flip. This process interconverts the two possible chair conformations.

For this compound, this interconversion involves the transformation of the stable conformer with an equatorial phenyl group into a highly unstable conformer with an axial phenyl group. The energy barrier for ring flipping in the parent tetrahydropyran ring is approximately 10 kcal/mol. smolecule.com Due to the significant steric strain associated with placing the bulky phenyl group in an axial position, the conformational equilibrium is overwhelmingly shifted toward the equatorial conformer. The energy difference between the two conformers is substantial, making the population of the axial conformer negligible at ambient temperatures.

Table 3: Conformational Interconversion Data

| Parameter | Description | Value/Observation | Reference |

|---|---|---|---|

| Process | The dynamic equilibrium between chair conformations. | Chair-Chair Interconversion (Ring Flip) | |

| Energy Barrier | The energy required for the ring to flip from one chair form to another. | ~10 kcal/mol (for the parent THP ring) | smolecule.com |

| Equilibrium Position | The relative population of the two conformers at equilibrium. | Strongly favors the conformer with the equatorial phenyl group. | ualberta.ca |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-phenyltetrahydro-2H-pyran and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR spectroscopy provides data on the chemical environment and connectivity of hydrogen atoms within a molecule. For derivatives like 1-(this compound-4-yl)piperidine hydrochloride (POXP), detailed ¹H NMR spectra have been recorded. nist.gov The spectrum of this derivative shows distinct signals corresponding to the protons on the phenyl ring, the tetrahydropyran (B127337) ring, and the piperidine (B6355638) substituent. nist.govnih.gov The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.25–7.65 ppm. vulcanchem.com Protons on the tetrahydropyran ring, specifically those adjacent to the oxygen atom (O-CH₂), resonate at approximately δ 3.80–4.30 ppm. vulcanchem.com

In a detailed analysis of the POXP derivative, the ¹H NMR spectrum in CDCl₃ exhibited 14 distinct proton signals, accounting for all 24 hydrogens. nist.gov Due to the chiral center at the C4 position, the methylene (B1212753) protons on the tetrahydropyran and piperidine rings are non-symmetric and show distinct signals. nist.govnih.gov

Table 1: Representative ¹H NMR Data for the this compound Moiety in a Derivative (POXP) in CDCl₃

| Atom Position (see Fig. 1 in nist.gov) | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons | 7.25 - 7.50 | m |

| H2/H6 (axial) | ~3.85 | m |

| H2/H6 (equatorial) | ~4.15 | m |

| H3/H5 (axial) | ~2.05 | m |

| H3/H5 (equatorial) | ~2.50 | m |

Data synthesized from analysis of 1-(this compound-4-yl)piperidine hydrochloride. nist.govnih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. To simplify the spectra and avoid complex splitting patterns from C-H coupling, ¹³C NMR is typically performed with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

For the POXP derivative, the ¹³C NMR spectrum showed 10 distinct peaks representing the 16 carbon atoms in the molecule. nist.gov The carbon atoms of the phenyl group resonate in the aromatic region (δ 126.5–128.9 ppm). vulcanchem.com The carbons of the tetrahydropyran ring appear at distinct chemical shifts; for instance, the C-O carbons (C2/C6) are found further downfield compared to the other aliphatic carbons (C3/C5) due to the electron-withdrawing effect of the oxygen atom.

Table 2: Representative ¹³C NMR Peak Assignments for the this compound Moiety in a Derivative (POXP) in CDCl₃

| Atom Position (see Fig. 1 in nist.gov) | Chemical Shift (δ, ppm) |

|---|---|

| C4 (quaternary) | ~77.0 |

| C2/C6 | ~62.5 |

| C3/C5 | ~34.5 |

| C1' (ipso-phenyl) | ~142.0 |

| C2'/C6' (ortho-phenyl) | ~126.5 |

| C3'/C5' (meta-phenyl) | ~128.9 |

| C4' (para-phenyl) | ~127.5 |

Data synthesized from analysis of 1-(this compound-4-yl)piperidine hydrochloride. nist.govnih.gov

Multi-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are crucial for establishing the complete structural connectivity and stereochemistry. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, which helps piece together different parts of the molecule. nist.gov

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms. A 1D selective NOE experiment on the POXP derivative, where the protonated amine proton was excited, showed correlations to protons on both the piperidine and the tetrahydropyran rings (specifically at positions C2 and C6). nist.govnih.gov This result was critical in confirming the connection and relative orientation of the piperidine substituent at the C4 position of the tetrahydropyran ring. nist.govnih.gov NOE studies are generally powerful for confirming the relative stereochemical configuration in tetrahydropyran systems by observing correlations between axial and equatorial protons. whiterose.ac.uk

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can provide rapid analysis with minimal sample preparation. nist.gov

Analysis of the derivative 1-(this compound-4-yl)piperidine (POXP) using DART-MS in a low fragmentation mode revealed a prominent presumed protonated molecular ion [M+H]⁺ at m/z 246.187, corresponding to the molecular formula C₁₆H₂₄NO. nist.govnih.gov This confirmed the molecular weight of the derivative. nist.gov

The fragmentation pattern is characteristic of phencyclidine (PCP) analogs. nih.gov Key fragment ions observed include:

m/z 161.097 : This ion corresponds to [C₁₁H₁₃O]⁺ and represents the 4-phenyltetrahydropyran cation formed after the loss of the piperidine group. This fragment is highly indicative of the core structure. nist.gov

m/z 86.099 : This signal corresponds to the [C₅H₁₂N]⁺ fragment from the protonated piperidine ring. nist.govnih.gov

The presence and accurate mass of these fragments provide definitive evidence for the constituent parts of the molecule. nist.gov High-resolution mass spectrometry (HRMS) is often used to validate the molecular formula with high precision. doi.org

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups and provides a molecular fingerprint.

For this compound, the IR spectrum shows characteristic absorptions:

C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks appear just below 3000 cm⁻¹.

C-O-C stretching (ether): A strong, characteristic absorption for the tetrahydropyran ring is typically observed in the 1110-1075 cm⁻¹ region.

The PubChem database contains IR and Raman spectra for this compound. nih.gov For related derivatives, specific functional groups give rise to distinct peaks, such as the broad N-H stretch around 3350 cm⁻¹ for an amine group or a C-F stretch around 1235 cm⁻¹ for a fluorinated analog.

Integration of Spectroscopic Data with Computational Modeling for Structural Validation

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for validating and interpreting experimental spectroscopic data. By calculating the properties of a proposed structure, such as its minimum energy conformation and theoretical NMR chemical shifts, a direct comparison with experimental results can be made.

For this compound, computational studies have been used to confirm that the most stable geometry is a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. This is the sterically preferred arrangement, analogous to substituted cyclohexanes.

Furthermore, DFT calculations at levels such as B3LYP/6-31G* can predict ¹H and ¹³C NMR chemical shifts. The correlation between these calculated shifts and the experimentally observed values serves as a powerful method for structural validation, helping to resolve ambiguities in spectral assignments. This integrated approach, combining experimental data from NMR, MS, and IR with theoretical calculations, provides a high degree of confidence in the final structural elucidation.

Mechanistic Investigations of Reactions Involving 4 Phenyltetrahydro 2h Pyran

Elucidation of Reaction Pathways and Transition State Analysis

The reactions involving the 4-phenyltetrahydro-2H-pyran ring system are often governed by the chemistry of the embedded oxane ring. Key mechanistic pathways include those proceeding through oxocarbenium ion intermediates and concerted pericyclic reactions.

One of the fundamental reaction pathways involves the formation of an oxocarbenium ion. This intermediate is central to many nucleophilic addition and substitution reactions at the anomeric carbon (C-2). The stability of the oxocarbenium ion is a critical factor influencing the reaction rate and selectivity. In related dihydropyran systems, thermal decomposition has been shown to occur via a concerted, unimolecular mechanism involving a six-membered cyclic transition state. mdpi.com Computational studies on the decomposition of dihydropyran derivatives suggest that the transition state is highly asymmetric, with the O1-C6 bond breaking being more advanced than the C2-C3 bond cleavage. mdpi.com This leads to the development of partial positive and negative charges on the C2 carbon and the oxygen atom, respectively, within the activated complex. mdpi.com

The introduction of substituents on the pyran ring can significantly influence the stability of transition states. For instance, in the synthesis of polysubstituted pyrans via Hetero-Diels-Alder (HDA) reactions, the stereochemical outcome is determined by the relative energies of the endo and exo transition states. ualberta.ca Steric effects from bulky substituents often favor an exo transition state, while secondary orbital interactions between the diene and dienophile can favor the endo pathway. ualberta.ca

Furthermore, reactions such as catalytic hydrogenation of unsaturated precursors like 5,6-dihydro-4-methyl-2-phenyl-2H-pyran proceed via established pathways on the surface of a heterogeneous catalyst like palladium on charcoal.

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the selectivity of reactions involving the this compound framework. Both chemoselectivity and regioselectivity can be precisely controlled through the appropriate choice of catalyst system.

Transition metal catalysis is a powerful tool for functionalizing the pyran ring. For example, palladium-catalyzed cross-coupling reactions of dihydropyranyl boronates have been developed to introduce functional groups with high regioselectivity and stereospecificity. ualberta.ca In these reactions, the choice of ligand is critical for achieving the desired outcome. Similarly, iridium(I) complexes with N,P-based ligands have been successfully used for the hydrogenation of allylic alcohols that are precursors to substituted tetrahydropyrans. researchgate.net The acidity of these iridium complexes, modulated by the electronic properties of the N,P-ligand, was found to be a key factor in their effectiveness with acid-sensitive substrates. researchgate.net

Lewis acids are also commonly employed to promote reactions, particularly those involving cyclization or nucleophilic addition. smolecule.com They function by activating the substrate, often by coordinating to the oxygen atom of the pyran ring, which facilitates ring-opening or subsequent reactions.

Biocatalysts, such as enzymes, offer exceptional selectivity. Ene-reductases from the Old Yellow Enzyme family have been used for the completely chemoselective reduction of α,β-unsaturated aldehydes containing a conjugated alkyne, a transformation that is challenging with traditional chemical methods. researchgate.net This selectivity arises from the specific binding of the substrate in the enzyme's active site. researchgate.net

The table below summarizes the role of various catalysts in reactions related to the this compound system.

| Catalyst/Reagent System | Reaction Type | Role in Selectivity | Reference |

| Copper(II)–bisphosphine complexes | Oligomerization / Addition | Induces facial selectivity (syn vs. anti addition) through steric and electronic effects. | |

| Palladium on Charcoal (Pd/C) | Catalytic Hydrogenation | Standard catalyst for the reduction of double bonds in pyran precursors. | |

| Palladium catalyst with ligand | Allylic Cross-Coupling | Controls regioselectivity (α:γ) and stereospecificity in the functionalization of dihydropyrans. | ualberta.ca |

| Iridium(I) N,P-complexes | Asymmetric Hydrogenation | Achieves high enantioselectivity; ligand choice modulates catalyst acidity and effectiveness. | researchgate.net |

| Ene-reductases (OYE family) | Bio-hydrogenation | Provides complete chemoselectivity for alkene reduction in the presence of alkynes. | researchgate.net |

| Lewis Acids | Cyclization / Addition | Activates the pyran ring for nucleophilic attack or rearrangement. | smolecule.com |

Stereochemical Outcomes and Diastereocontrol/Enantiocontrol Mechanisms

Controlling the stereochemistry in the synthesis of substituted this compound derivatives is essential, as the configuration of stereocenters can dramatically alter biological activity or physical properties. researchgate.net

Diastereoselectivity is often achieved through catalyst and substrate control. Chiral copper(II)–bisphosphine complexes, for instance, can provide high diastereomeric excess (up to 95%) by stabilizing the transition state that leads to the preferred diastereomer. This stabilization can arise from π-π interactions between a substituent on the substrate (like a 4-methoxyphenyl (B3050149) group) and the catalyst's ligand system. Reaction parameters such as solvent polarity (e.g., dichloromethane (B109758) vs. THF) and temperature can further refine this selectivity, with lower temperatures often favoring kinetically controlled products.

Enantiocontrol is frequently addressed using chiral catalysts or biocatalytic methods. Asymmetric inverse electron demand oxa-[4+2] cycloadditions can produce enantioenriched dihydropyran intermediates, which can then be converted to the desired tetrahydropyran (B127337) derivatives. ualberta.ca Biocatalytic approaches, such as using baker's yeast or isolated enzymes like lipases, are effective for preparing enantiomerically enriched isomers. researchgate.net These methods can proceed via enantiospecific transformations or kinetic resolution of a racemic mixture. researchgate.net For example, all four stereoisomers of the related compound Doremox® (4-methyl-2-phenyl-tetrahydro-2H-pyran) were successfully prepared in enantiomerically enriched form using biocatalyzed routes. researchgate.net

The table below highlights different strategies for achieving stereocontrol in reactions producing substituted tetrahydropyrans.

| Method | Type of Control | Mechanism | Reference |

| Chiral Copper(II) Catalysts | Diastereocontrol | Stabilization of one transition state over another via π-π interactions and steric guidance. | |

| Asymmetric Cycloaddition | Enantiocontrol | Use of chiral catalysts to create enantioenriched dihydropyran precursors. | ualberta.ca |

| Biocatalysis (e.g., Yeast, Lipases) | Enantiocontrol | Enantiospecific reaction on a prochiral substrate or kinetic resolution of a racemate. | researchgate.net |

| Solvent and Temperature Control | Diastereocontrol | Modulates the energy difference between competing diastereomeric transition states. | |

| Substrate-Directed Reactions | Diastereocontrol | An existing stereocenter on the substrate directs the approach of a reagent to a prochiral center. |

Computational Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the mechanisms of reactions involving the this compound core. These studies provide deep insights into transition state geometries, reaction energetics, and the origins of selectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a commonly used method. For example, DFT calculations have been employed to model the transition states of various reactions. In the study of the thermal decomposition of dihydropyrans, calculations at the PBE0/6-311+G(d,p) level of theory were used to calculate kinetic and thermodynamic parameters, revealing that methyl substituents decrease the activation free energy of the decomposition. mdpi.com These studies also confirmed that the reaction proceeds through a concerted mechanism with a highly asymmetric, six-membered cyclic transition state. mdpi.com

Computational studies have also been used to confirm the dominant conformation of the tetrahydropyran ring. For this compound, calculations have verified that the chair conformation is energetically favored over boat or twist-boat conformations due to reduced steric and torsional strain.

In the context of catalysis, computational models help elucidate the role of ligands and predict reaction outcomes. DFT ΔpKa calculations have been used to explain how the electronic nature of N,P-ligands in iridium complexes affects the catalyst's acidity, which in turn impacts its performance in hydrogenation reactions. researchgate.net Molecular docking and other modeling techniques can predict how derivatives of this compound bind to biological targets like enzymes or receptors, providing a basis for understanding their mechanism of action at a molecular level. smolecule.com

The following table summarizes the application of computational methods in studying reactions of tetrahydropyran systems.

| Computational Method | Application | Key Findings | Reference |

| DFT (PBE0/6-311+G(d,p)) | Thermal Decomposition Mechanism | Confirmed a concerted, asymmetric cyclic transition state; showed that methyl substituents lower the activation energy. | mdpi.com |

| DFT Calculations | Conformational Analysis | Confirmed the chair conformation of this compound is the most stable. | |

| DFT Calculations | Transition State Modeling | Used to model transition states in various reactions to understand stereoselectivity. | |

| DFT ΔpKa Calculations | Catalyst-Ligand Effects | Explained the influence of N,P-ligand electronics on the acidity and activity of Iridium hydrogenation catalysts. | researchgate.net |

| Molecular Docking | Ligand-Receptor Interactions | Predicts the binding mode and affinity of tetrahydropyran derivatives to biological macromolecules. | smolecule.com |

Strategic Applications of 4 Phenyltetrahydro 2h Pyran As a Synthetic Scaffold

Development of Complex Organic Molecules Utilizing the Tetrahydropyran (B127337) Core

The tetrahydropyran (THP) ring is a prevalent feature in numerous natural products and complex organic molecules, valued for its stereochemical richness and stability. While the direct use of 4-phenyltetrahydro-2H-pyran as a starting point for complex molecule synthesis is not extensively documented in widely available literature, the principles of its utility can be inferred from the broader chemistry of tetrahydropyrans. The rigid, chair-like conformation of the THP ring allows for precise spatial arrangement of substituents, which is a critical aspect in the construction of architecturally complex targets.

The synthesis of various substituted pyran derivatives often involves multicomponent reactions, which efficiently generate molecular complexity in a single step. For instance, the reaction between aldehydes, malononitrile, and a 1,3-dicarbonyl compound can yield highly functionalized 4H-pyrans. scielo.brnih.gov These can subsequently be hydrogenated to the corresponding tetrahydropyran derivatives. The phenyl group in this compound can direct further chemical transformations or be an integral part of the final complex molecule's pharmacophore or structure.

Scaffold Design for Potential Applications in Advanced Material Science Research

In the field of material science, molecular scaffolds are crucial for constructing materials with specific functions, such as liquid crystals, polymers, and organic electronics. Tetrahydropyran derivatives are of interest due to their defined stereochemistry and stability. For example, certain trans-tetrahydropyran derivatives are valuable as liquid crystal compounds, where the rigid ring system contributes to the formation of mesophases.

While specific research detailing the application of this compound as a primary scaffold in advanced materials is not prominent, its structural components suggest potential utility. The combination of the aliphatic, flexible tetrahydropyran ring and the rigid, aromatic phenyl group offers a unique blend of properties. This could be exploited in the design of novel polymers or organic materials where controlling the arrangement and interaction of aromatic units is key to achieving desired electronic or optical properties. Patents exist for the production of tetrahydropyran derivatives intended for use in liquid crystal displays, highlighting the relevance of this core structure in materials science. google.com

Utilization as Advanced Chemical Building Blocks for Functional Molecules and Drug Discovery Research

The pyran scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a wide range of biological activities. nih.govresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The tetrahydropyran ring, as a bioisostere of a cyclohexane, can improve physicochemical properties such as solubility while providing a potential hydrogen bond acceptor through its oxygen atom. researchgate.net

The this compound structure serves as a valuable building block for creating libraries of compounds for drug discovery. The phenyl group can be readily modified with various substituents to explore structure-activity relationships (SAR). nih.gov The tetrahydropyran core provides a robust anchor to orient these substituents in three-dimensional space, allowing for precise interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-phenyltetrahydro-2H-pyran derivatives, and how do reaction conditions affect yield and purity?

- Answer : The Prins cyclization is a widely used method, employing benzaldehyde dimethyl acetal and silane under acidic catalysis (e.g., HCl or H₂SO₄) at controlled temperatures (50–80°C). This method produces moderate-to-high yields (60–85%) depending on substituent steric effects . Alternative routes include copper(II)-bisphosphine-catalyzed oligomerization, which allows modular assembly of stereochemically diverse derivatives (e.g., compounds 72 and 73 in ) . Optimization of solvent polarity (THF vs. DCM) and catalyst loading (5–10 mol%) significantly impacts purity, as confirmed by NMR and MS analysis .

Q. Which analytical techniques are essential for structural confirmation of this compound derivatives?

- Answer :

- 1H/13C NMR : Key signals include methyl group resonances at δ 1.2–1.5 ppm (1H) and 20–25 ppm (13C), and phenyl protons at δ 7.2–7.5 ppm . Coupling constants (e.g., J = 6–10 Hz for axial-equatorial interactions) help confirm ring conformation.

- Mass Spectrometry (EI/CI) : Fragmentation patterns (e.g., loss of substituents like methoxy or styryl groups) validate molecular ion peaks .

- X-ray Crystallography : Resolves stereochemical ambiguities in diastereomeric mixtures .

Q. What safety protocols are critical when handling this compound derivatives?

- Answer : Use PPE (gloves, goggles, lab coats) due to risks of severe eye irritation (GHS Category 1) . Avoid inhalation of vapors; work in fume hoods. For spills, employ non-combustible absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

- Answer : Catalyst choice governs stereochemical outcomes. Copper(II)–bisphosphine systems (e.g., L3 ligand in ) enable up to 95% diastereomeric excess by stabilizing transition states through π-π interactions . Solvent polarity (e.g., THF vs. toluene) and temperature (−78°C for kinetically controlled pathways) further modulate selectivity .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- Answer :

- Variable Temperature (VT) NMR : Differentiates dynamic conformational equilibria (e.g., chair-flipping in tetrahydropyrans) .

- Decoupling Experiments : Identifies scalar couplings (e.g., allylic protons in styryl-substituted derivatives) .

- Computational Modeling : DFT calculations predict chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental data.

Q. How does hydrodehalogenation of 4-halo-tetrahydropyrans influence downstream applications in natural product synthesis?

- Answer : Stannane-free methods using LiHMDS or n-BuLi selectively reduce 4-bromo derivatives to yield dehalogenated intermediates (e.g., compound 5 in ). This chemoselectivity avoids side reactions in polyoxygenated natural products like (+)-SCH 351448 .

Q. What are the mechanistic insights into the pH-dependent hydrolysis of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.